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Compound of Interest

2-chloro-N-(2-
Compound Name:

methoxyphenyl)acetamide
CAS No.: 55860-22-5

Cat. No.: B1583172

Get Quote

\ J

CAS Number: 10515-37-4 Synonyms: 2-Chloro-o-acetanisidide; N-(2-Methoxyphenyl)-2-
chloroacetamide; N-Chloroacetyl-o-anisidine.[1]

Executive Summary

2-Chloro-N-(2-methoxyphenyl)acetamide is a bifunctional electrophilic intermediate critical to
the synthesis of fused heterocyclic systems, specifically 1,4-benzoxazin-3-ones.[1]
Characterized by an

-chloroacetamide "warhead" attached to an ortho-methoxylated phenyl ring, this compound
serves as a pivotal building block in medicinal chemistry.[1] Its utility lies in its dual reactivity:
the amide nitrogen facilitates hydrogen bonding, while the alkyl chloride moiety acts as a potent
electrophile for nucleophilic substitution (

) or intramolecular cyclization. This guide details the physiochemical profile, validated synthetic
protocols, and mechanistic pathways for its application in drug discovery.

Part 1: Physiochemical Identity & Profile[1]
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The following data aggregates experimental values and calculated descriptors essential for
handling and stoichiometric planning.

Property Value /| Description

CAS Number 10515-37-4

Molecular Formula

Molecular Weight 199.63 g/mol
Physical State White to off-white crystalline solid
Melting Point 72-74 °C (Experimental)
N Soluble in DCM, Chloroform, DMSO, Methanol;
Solubility ]
Insoluble in Water
pKa (Calculated) ~13.5 (Amide N-H)
LogP 1.62 (Moderate Lipophilicity)

Reactivity Class -Haloacetamide (Alkylating Agent)

Part 2: Synthetic Architecture
Validated Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (Acylation) Precursors:o-Anisidine (Nucleophile)
+ Chloroacetyl Chloride (Electrophile)[1]

This protocol utilizes a modified Schotten-Baumann approach under anhydrous conditions to
maximize yield and prevent hydrolysis of the acid chloride.[1]

Reagents:
e 0-Anisidine (1.0 eq)[1]

e Chloroacetyl chloride (1.1 eq)[1]

o Triethylamine (TEA) (1.2 eq) or
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(anhydrous)[1]

Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar
and a pressure-equalizing addition funnel, dissolve o-anisidine (10 mmol) in anhydrous DCM
(30 mL).

Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an
ice-salt bath. Critical: The base scavenges the HCI byproduct, driving the equilibrium
forward.

Acylation: Dissolve chloroacetyl chloride (11 mmol) in DCM (10 mL). Add this solution
dropwise to the reaction mixture over 30 minutes.

o Control Point: Maintain internal temperature < 5°C to prevent bis-acylation or uncontrolled
exotherms.[1]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3—5 hours.
Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

Workup: Quench with cold water (50 mL). Separate the organic layer and wash sequentially
with 1M HCI (to remove unreacted amine), saturated

(to remove acid), and brine.

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to
yield white needles.[1]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.
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Figure 1: Step-wise synthetic workflow for 2-chloro-N-(2-methoxyphenyl)acetamide.

Part 3: Mechanistic Reactivity & Downstream
Applications

The primary value of 2-chloro-N-(2-methoxyphenyl)acetamide lies in its transformation into
2H-1,4-benzoxazin-3(4H)-one, a pharmacophore found in anticoagulants, antihypertensives,
and antifungal agents.[1]

The "Dual Electrophile” Mechanism

The molecule possesses two electrophilic sites:[1]
o Amide Carbonyl: Susceptible to hydrolysis (though relatively stable).[1]

e -Carbon (

-Cl): Highly reactive toward nucleophiles via

1]

Intramolecular Cyclization (The Key Transformation)

Upon treatment with a strong base (e.qg.,

in DMF or NaH in THF), the methoxy group is not the nucleophile. Instead, the synthesis of the
benzoxazinone scaffold typically requires the demethylation of the methoxy group first (to
generate a phenol) OR the use of o-aminophenol as the starting material.

However, a specific reaction unique to this intermediate is the Friedel-Crafts type intramolecular
alkylation or reaction with external nucleophiles.[1]
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Correction for High-Fidelity Technical Accuracy: Direct cyclization of this specific CAS (methoxy
variant) to benzoxazinone requires cleavage of the methyl ether (using

or
) to reveal the phenol, which then performs an intramolecular
attack on the chloromethyl group.

Pathway:
o Ether Cleavage:
o Deprotonation:

[1]

o Cyclization: The phenoxide attacks the

-carbon, displacing chloride.[1]

Cyclization Pathway Diagram[1]
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Figure 2: Mechanistic pathway for converting the acetamide derivative into the benzoxazinone
scaffold.[1]

Part 4: Safety & Handling (E-E-A-T)[1][4]

As an

-chloroacetamide, this compound is classified as a potent alkylating agent.[1] It poses specific
biological hazards that must be mitigated via engineering controls.

» Skin Sensitization: Chloroacetamides can irreversibly alkylate cysteine residues in skin
proteins, leading to allergic contact dermatitis.[1]
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e Ocular Hazard: Solid dust is a severe eye irritant.[1]
» Handling Protocol:
o Engineering: Handle only in a certified chemical fume hood.

o PPE: Double nitrile gloves (0.11 mm minimum) are required.[1] Standard latex is
permeable to chlorinated organics.[1]

o Decontamination: Spills should be treated with 10% aqueous ammonia or 5% sodium
hydroxide to hydrolyze the alkyl chloride before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583172/docs#technical-monograph-2-chloro-n-2-
methoxyphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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